Sulfur, isotope of mass 33

概要

説明

Sulfur-33 is a stable isotope of sulfur . It has a mass number of 33, which represents the number of nucleons (protons and neutrons) in the nucleus . The atomic number is 16, indicating the number of protons, and it has 17 neutrons . The isotopic mass of Sulfur-33 is 32.971458910 (9) u .

Synthesis Analysis

Sulfur-33 is both naturally occurring and produced by fission . It is synthesized in laboratories for various research purposes . For instance, two sodium sulfate samples enriched in 33S, termed S-MIF-1 and S-MIF-2, were synthesized for interlaboratory data comparisons .Molecular Structure Analysis

Sulfur-33 shares the same molecular structure as other isotopes of sulfur, with the difference being the number of neutrons in the nucleus . It is isotonic with other atomic nuclei that have the same neutron number (N=17) and isobaric with those having the same nucleon number (A=33) .Chemical Reactions Analysis

Sulfur-33 participates in various chemical reactions, including redox reactions involving sulfur . The determination of multiple non-traditional sulfur isotopes (Δ33S and Δ36S) enables sulfide re-oxidative processes to be distinguished from concomitant microbial sulfate reduction .Physical And Chemical Properties Analysis

Sulfur-33 has a nuclear binding energy of 280.42177331 MeV per nucleus . Its isotopic mass is 32.971458910 (9) u, and the nuclide mass is 32.9626817 u . It has a nuclear spin and parity of 3/2+ .科学的研究の応用

Applications in Earth's Early Atmospheric Studies

Sulfur isotopes, including sulfur-33, have been instrumental in exploring the Earth's early atmosphere. Studies like those by Mojzsis et al. (2003) and Ono et al. (2003) reveal that sulfur isotope anomalies in Archean rocks suggest an anoxic atmosphere before 2 billion years ago. These findings are derived from the mass-independent fractionation (MIF) of sulfur isotopes, including sulfur-33, in sedimentary sulfides. Such studies provide critical insights into the Earth's primitive atmosphere and the early sulfur cycle (Mojzsis et al., 2003); (Ono et al., 2003).

Tracing Sulfur Biogeochemical Cycles

The study of sulfur isotopes, including sulfur-33, aids in understanding sulfur biogeochemical cycles. Ono et al. (2006) discuss how variations in Δ33S values, which represent deviations from ideal mass-dependent relationships, can provide new insights into fundamental aspects of the sulfur cycle. This includes constraints on seawater sulfate budgets and processes in sedimentary sulfide formation (Ono et al., 2006).

Application in Meteoritic Studies

Sulfur-33 isotopes also play a significant role in meteoritic studies. Farquhar et al. (2007) utilized sulfur isotope composition to draw implications about the origin and chemistry of sulfates and sulfides on Mars. The study of Nakhla meteorite sulfur isotopes, including sulfur-33, provided insights into Martian surface and subsurface chemistry, which is critical for understanding the Martian environment (Farquhar et al., 2007).

Insights into Photolysis and Atmospheric Chemistry

Hattori et al. (2011) examined the ultraviolet absorption cross sections of carbonyl sulfide isotopologues, including OC33S. Their findings have implications for atmospheric sulfur isotopic fractionation and contribute to our understanding of photolysis processes and atmospheric chemistry (Hattori et al., 2011).

Analysis Techniques and Methodologies

Advancements in the analysis of sulfur isotopes, such as sulfur-33, are crucial for these applications. Techniques like those developed by Ono et al. (2006) for high-precision analysis of all four stable sulfur isotopes enable the detailed study of sulfur isotope fractionation and its implications in various scientific fields (Ono et al., 2006).

作用機序

Safety and Hazards

将来の方向性

The use of Sulfur-33 in research is expanding, particularly in the field of geochemistry . Its unique isotopic signature allows scientists to probe terrestrial and extra-terrestrial environments . Future research will likely continue to explore and refine the applications of Sulfur-33 in various scientific fields .

特性

IUPAC Name |

sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2S/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSOTUBLDIXVET-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

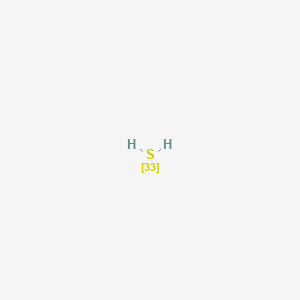

[33SH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

34.987 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfur, isotope of mass 33 | |

CAS RN |

14257-58-0 | |

| Record name | Sulfur, isotope of mass 33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

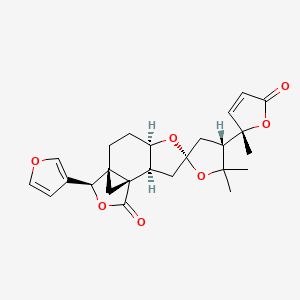

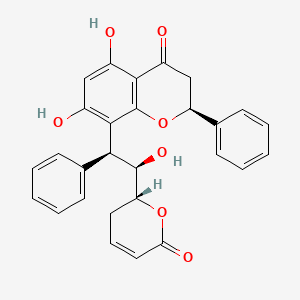

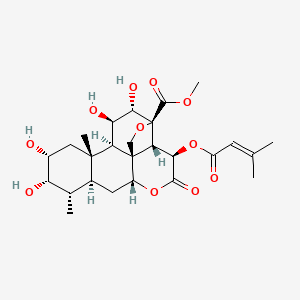

![[(1S,3S,4S,6S,9R,10S,12R,13S,14R,15S,16S)-14,16-diacetyloxy-10-benzoyloxy-1,9,15-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate](/img/structure/B1245680.png)

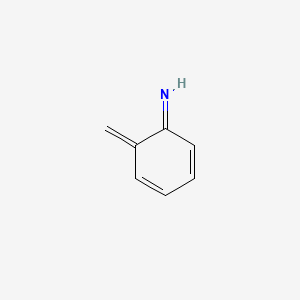

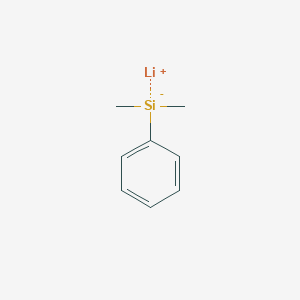

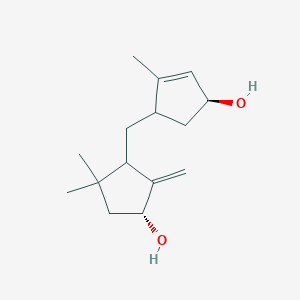

![Resorcin[4]arene](/img/structure/B1245682.png)

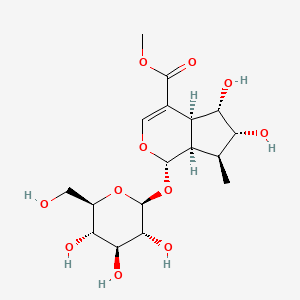

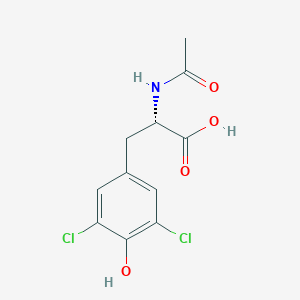

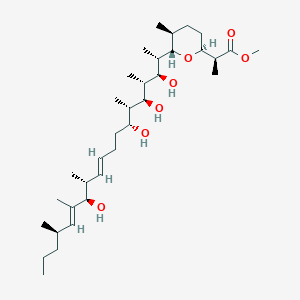

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)